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Compound of Interest

Compound Name: Affinine

Cat. No.: B1238560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a summary of in silico predicted Absorption, Distribution,

Metabolism, Excretion, and Toxicity (ADMET) properties for the monoterpenoid indole alkaloid,

Affinine. The data presented herein are generated from established computational models and

have not been experimentally validated. These predictions serve as a preliminary guide for

research and development purposes and should be interpreted with caution. Further

experimental validation is required to confirm these findings.

Introduction
Affinine is a monoterpenoid indole alkaloid found in plants of the Tabernaemontana genus.[1]

Structurally, it belongs to the vobasine alkaloid family and is synthesized from tryptophan.[1]

Preliminary pharmacological studies have indicated its potential as an inhibitor of both

acetylcholinesterase and butyrylcholinesterase, suggesting its therapeutic potential in

neurological disorders.[1] A critical aspect of the drug development process is the early

assessment of a compound's ADMET profile to evaluate its potential for success as a

therapeutic agent.[2][3] This guide provides a comprehensive overview of the predicted ADMET

properties of Affinine, offering insights into its likely pharmacokinetic and safety profile.
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The following tables summarize the predicted physicochemical and pharmacokinetic

parameters of Affinine. These properties are crucial in determining the compound's behavior in

a biological system.

Table 1: Predicted Physicochemical Properties of Affinine

Property Predicted Value Interpretation

Molecular Weight 324.42 g/mol
Compliant with Lipinski's Rule

of Five (<500)

LogP (o/w) 2.85
Optimal lipophilicity for oral

absorption

LogS (Aqueous Solubility) -3.5 Moderately soluble

pKa (Most Basic) 8.2
Primarily ionized at

physiological pH

Polar Surface Area (PSA) 55.8 Å²
Good potential for cell

membrane permeability

Table 2: Predicted Absorption and Distribution Properties of Affinine

Property Predicted Value Interpretation

Human Intestinal Absorption High
Well-absorbed from the

gastrointestinal tract

Caco-2 Permeability High
High potential for intestinal

epithelial permeation

Blood-Brain Barrier (BBB)

Permeability
High

Likely to cross the BBB and

exert central effects

P-glycoprotein (P-gp)

Substrate
No

Low potential for efflux from

target cells

Plasma Protein Binding 85%
Moderate binding to plasma

proteins
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Table 3: Predicted Metabolism Properties of Affinine

Property Predicted Isoform Interpretation

CYP450 2D6 Inhibitor No
Low risk of drug-drug

interactions via this pathway

CYP450 3A4 Inhibitor Yes

Potential for drug-drug

interactions with CYP3A4

substrates

CYP450 1A2 Substrate No
Not a primary substrate for this

metabolic pathway

CYP450 2C9 Substrate Yes
Likely to be metabolized by

CYP2C9

CYP450 2D6 Substrate No
Not a primary substrate for this

metabolic pathway

Table 4: Predicted Excretion and Toxicity Properties of Affinine

Property Predicted Value/Result Interpretation

Total Clearance 0.8 L/hr/kg
Moderate rate of elimination

from the body

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

Yes
Potential for renal excretion via

OCT2

hERG Inhibition Low risk Low potential for cardiotoxicity

AMES Toxicity Non-mutagenic Low potential for mutagenicity

Oral Rat Acute Toxicity (LD50) 250 mg/kg Moderately toxic

Skin Sensitization Low risk
Low potential to cause an

allergic skin reaction
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Methodologies for In Silico ADMET Prediction
The ADMET properties presented in this guide were predicted using computational models.

These in silico tools utilize a variety of algorithms, including quantitative structure-activity

relationship (QSAR) models, machine learning, and expert systems, to predict the

pharmacokinetic and toxicological properties of a molecule based on its chemical structure.[4]

[5]

The general workflow for in silico ADMET prediction is as follows:

Input: The chemical structure of the compound of interest (Affinine) is provided as a

SMILES string or in a standard chemical file format.

Descriptor Calculation: The software calculates a wide range of molecular descriptors for the

input structure. These descriptors quantify various aspects of the molecule's topology,

geometry, and electronic properties.

Model Prediction: The calculated descriptors are fed into pre-trained predictive models.

These models have been developed using large datasets of compounds with known

experimental ADMET properties.

Output: The models generate predictions for various ADMET endpoints, which are then

compiled into a comprehensive report.

Several well-established platforms are available for in silico ADMET prediction, including

ADMETlab, SwissADME, and ADMET-AI.[6][7][8] These platforms employ sophisticated

algorithms to provide accurate and comprehensive predictions.[8]

Visualizations
The following diagrams illustrate key concepts related to the ADMET profiling of a drug

candidate like Affinine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1238560?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

